molecular formula C12H11NO3 B1595164 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione CAS No. 67643-67-8

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione

Cat. No.: B1595164
CAS No.: 67643-67-8
M. Wt: 217.22 g/mol
InChI Key: BSDNTVPHPRJNJD-UHFFFAOYSA-N
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Description

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a vinyloxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the vinyloxyethyl group . The reaction conditions often include the use of a base such as cesium carbonate (Cs₂CO₃) to catalyze the process, resulting in a domino β-addition and γ-aldol reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve solventless conditions to adhere to green chemistry principles. This approach minimizes the use of hazardous solvents and reduces waste, making the process more environmentally friendly . The reaction is typically carried out under controlled heating to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Properties

IUPAC Name

2-(2-ethenoxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-8-7-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNTVPHPRJNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306761
Record name 2-[2-(Ethenyloxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67643-67-8
Record name 67643-67-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Ethenyloxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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